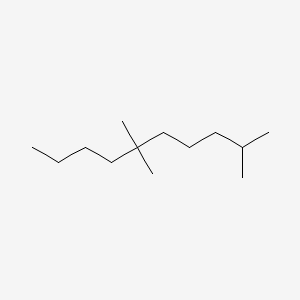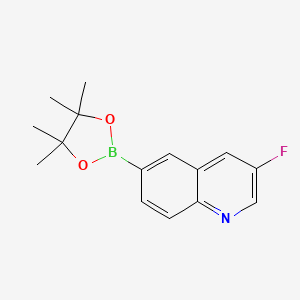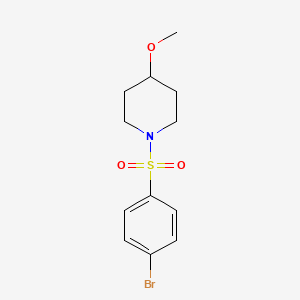![molecular formula C16H16F2O2S B13942811 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)
1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene is an organic compound with the molecular formula C14H12F2S. This compound is characterized by the presence of fluorine atoms and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the sulfonyl group. The synthetic route may involve the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or other fluorinating agents.
Sulfonylation: Introduction of the sulfonyl group through reactions with sulfonyl chlorides or sulfonic acids.
Coupling Reactions: Formation of the final compound through coupling reactions between intermediates.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The fluorine atoms and sulfonyl group can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a different position of the fluorine atom.
1-Fluoro-3-[2-[2-(4-fluorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a different position of the sulfonyl group.
1-Fluoro-3-[2-[2-(3-chlorophenyl)ethylsulfonyl]ethyl]benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Propriétés
Formule moléculaire |
C16H16F2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16F2O2S/c17-15-5-1-3-13(11-15)7-9-21(19,20)10-8-14-4-2-6-16(18)12-14/h1-6,11-12H,7-10H2 |
Clé InChI |
OTLBBSGSKLMRII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCS(=O)(=O)CCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)



